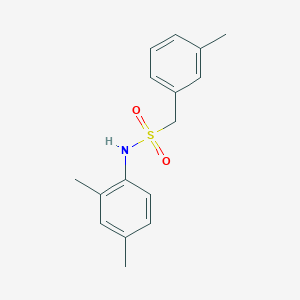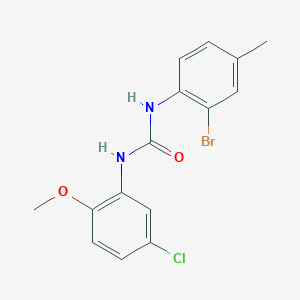![molecular formula C14H19N3O4S B4615279 N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B4615279.png)
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide
説明
Synthesis Analysis
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide involves complex chemical procedures that aim at optimizing the compound's function and pharmacology for potential therapeutic applications. Research has investigated the structure-activity relationships of related arylsulfonamide analogs to improve pharmacological properties towards development as a cancer therapeutic (Mun et al., 2012).
Molecular Structure Analysis
Molecular structure analysis includes studying the crystal structure to understand the compound's configuration and tautomeric forms. For example, distinguishing tautomerism using dispersion-corrected density functional theory calculations and comparison with measured solid-state NMR spectra provides insights into the compound's structural properties (Li et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide are integral to synthesizing and modifying the compound for enhanced biological activity. Research into the aminohalogenation reaction and characterization through various spectroscopic methods contributes to understanding its reactivity and potential as an anticancer agent (Zhang & Hu, 2010).
Physical Properties Analysis
The physical properties of the compound, such as water solubility, are critical for its formulation and delivery in potential therapeutic applications. Studies have shown that poor water solubility can be a limitation, necessitating the exploration of chemical modifications to enhance its solubility and bioavailability.
Chemical Properties Analysis
Investigations into the compound's chemical properties, including its interaction with biological molecules and potential inhibitory effects on specific pathways, are essential for developing therapeutic agents. Synthesis and bioactivity studies on analogs have highlighted the importance of structural modifications to achieve desired biological activities, such as inhibitory effects on enzymes or receptors (Gul et al., 2016).
科学的研究の応用
Synthesis and Characterization
- The synthesis of sulfonamide derivatives, including structures related to N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide, has been explored for potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. The structural elucidation of these compounds was confirmed using spectral methods, indicating their potential development into therapeutic agents (Küçükgüzel et al., 2013).
- Research on mixed-ligand copper(II)-sulfonamide complexes revealed their DNA binding and cleavage abilities, genotoxicity, and anticancer activity, highlighting the role of sulfonamide derivatives in governing interactions with DNA and inducing apoptosis in cancer cells (González-Álvarez et al., 2013).
Biological Activity
- The sulfonamide group, as part of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide, facilitates the synthesis of novel classes of compounds with significant inhibition against human carbonic anhydrases, highlighting the potential for development into carbonic anhydrase inhibitors (Sapegin et al., 2018).
- A study on the synthesis and bioactivity of new benzenesulfonamide derivatives demonstrated their cytotoxicity, tumor specificity, and inhibitory effects on human cytosolic isoforms of carbonic anhydrase, suggesting the therapeutic potential of such compounds in cancer treatment (Gul et al., 2016).
Chemical Properties and Applications
- The electrochemical characterization of metallophthalocyanines containing sulfonamide groups, connected to ethylmercapto arms, indicated potential applications in electron transfer processes and as redox active cations, showcasing the versatility of sulfonamide derivatives in material science and catalysis (Ertem et al., 2017).
特性
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O4S/c1-4-17-10-11(8-15-17)9-16-22(18,19)12-5-6-13(20-2)14(7-12)21-3/h5-8,10,16H,4,9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTYDWKJFVBNFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-4-[(5-imino-7-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6(7H)-ylidene)methyl]phenyl benzenesulfonate](/img/structure/B4615197.png)
![N-[4-(acetylamino)phenyl]-3-chromanecarboxamide](/img/structure/B4615203.png)
![4-(2,4-dichlorophenoxy)-N-{5-[(phenylthio)methyl]-1,3,4-thiadiazol-2-yl}butanamide](/img/structure/B4615208.png)

![N-[2-(4-butylphenyl)-6-chloro-2H-1,2,3-benzotriazol-5-yl]nicotinamide](/img/structure/B4615228.png)


![5-bromo-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B4615245.png)


![N-(3,4-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B4615285.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4615290.png)
![N,2,5-trimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4615298.png)
![methyl 2-{[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4615306.png)